Rhosin hydrochloride is classified as a small-molecule inhibitor specifically targeting RhoA GTPases. It is sourced from synthetic routes involving the formal condensation of D-tryptophan and quinoxalin-6-ylmethylidenehydrazide . The compound is utilized in research settings to explore its biological effects, particularly in cancer biology and neurobiology.
Rhosin hydrochloride can be synthesized through a straightforward chemical reaction involving D-tryptophan and quinoxalin-6-ylmethylidenehydrazide. The synthesis process typically includes:
The synthesis yields Rhosin hydrochloride with a specific focus on achieving high purity levels (>98%). Analytical techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are employed to confirm the structure and purity of the synthesized compound .
Rhosin hydrochloride features a complex molecular structure characterized by two aromatic rings connected via a hydrazone linkage. The structural formula can be represented as:
Key structural data include:
Rhosin hydrochloride primarily engages in reactions that inhibit the binding of RhoA to its GEFs, effectively disrupting downstream signaling pathways involved in cell migration and invasion. Notably, it does not affect Rac1 or Cdc42 interactions with their respective GEFs, making it a selective inhibitor .
The binding affinity of Rhosin hydrochloride to RhoA is characterized by a dissociation constant (K_d) of approximately 354 nM . This specificity allows for targeted therapeutic strategies in conditions where RhoA activity contributes to pathological processes.
The mechanism by which Rhosin hydrochloride exerts its effects involves:
Experimental studies have demonstrated that Rhosin hydrochloride can suppress breast cancer cell migration and invasion in vitro while also inducing neurite outgrowth when combined with nerve growth factor (NGF) .
Relevant data from solubility tests indicate that Rhosin hydrochloride is soluble in various solvents, which is crucial for its application in biological assays .
Rhosin hydrochloride has several important applications in scientific research:
Rhosin hydrochloride (G04) was engineered through structure-based rational design focused on disrupting protein-protein interactions between RhoA and its guanine nucleotide exchange factors (GEFs). Rho GTPases depend on GEFs to catalyze GDP-GTP exchange, which activates downstream signaling. The design specifically targeted the Trp58 pocket within RhoA's switch II region—a critical hotspot for GEF binding and catalytic activity [1] [5]. By exploiting this hydrophobic cleft, Rhosin blocks GEF access without competing with nucleotide binding, offering a distinct mechanism from GTPase active-site inhibitors [5] [7].
Shang et al. synthesized Rhosin by linking a quinoxaline scaffold (mimicking GEF interfacial residues) to a D-tryptophan-derived indole ring via a hydrazine linker. This design achieved a dissociation constant (Kd) of 354–400 nM against RhoA, verified by surface plasmon resonance and isothermal titration calorimetry [1] [5] [10]. The compound showed >100-fold selectivity for RhoA over Rac1 and Cdc42 and no binding to the GEF LARG, confirming its precision for RhoA-GEF interfaces [1] [7].
Table 1: Key Structural Features of Rhosin Targeting RhoA-GEF Interfaces
Structural Component | Role in RhoA Binding | Validation Method |
---|---|---|
Quinoxaline ring | Occupies Trp58 hydrophobic pocket | Mutagenesis (Trp58Ala mutant) [5] |
D-Tryptophan indole | Stabilizes adjacent hydrophobic grooves | NMR chemical shift mapping [5] |
Hydrazine linker | Optimizes distance/orientation between rings | Molecular dynamics simulations [10] |
The discovery pipeline employed large-scale virtual screening of >4 million compounds from the ZINC purchasable database. Initial filters prioritized molecules with dual aromatic systems (indole/benzimidazole and quinoxaline) separated by 4–8-atom linkers—a pharmacophore model derived from RhoA-GEF interaction analyses [3] [10]. Docking studies using RhoA's GEF-binding surface (PDB: 1X86) identified G04 (Rhosin) as a top candidate with a Glide score of −9.2 kcal/mol, indicating strong predicted binding to the switch II region [3] [5].
Further screening of 360,000 compounds from the University of Cincinnati/Cincinnati Children’s Hospital library yielded analogs with enhanced antiplatelet activity. Seven derivatives were evaluated using collagen-induced platelet aggregation assays. UC-177629 emerged as the most potent, inhibiting aggregation by >90% at 1–5 µg/mL collagen, outperforming controls like indomethacin [3]. Crucially, Rhosin’s chiral enantiomers exhibited divergent activities: S-G04 inhibited RhoA activation and platelet aggregation at 10 µM, while R-G04 showed negligible effects, underscoring stereochemistry’s role in efficacy [3].
Table 2: Activity of Rhosin Enantiomers in Platelet Aggregation Assays
Compound | % Platelet Aggregation Inhibition (1 µg/mL collagen) | RhoA GTPase Inhibition (IC₅₀) |
---|---|---|
S-G04 | 92 ± 3.5 | 8–12 µM [3] |
R-G04 | 18 ± 4.2 | >100 µM [3] |
Rhosin’s pharmacophore was refined through systematic structure-activity relationship (SAR) analysis to enhance RhoA/RhoC subfamily selectivity. Key modifications included:
These changes yielded compounds like UC-177629, which inhibited RhoA-GEF interactions at nanomolar ranges (EC₅₀ = 30–50 µM in MCF-7 mammospheres) [1] [8]. Selectivity profiling confirmed >50-fold specificity for RhoA/RhoC over other GTPases—critical for avoiding off-target effects in cytoskeletal regulation [2] [7].
Table 3: Impact of Pharmacophore Modifications on Selectivity and Potency
Modification | Effect on RhoA Kd | Selectivity (RhoA vs. Rac1/Cdc42) |
---|---|---|
Unsubstituted quinoline | 0.4 µM | 10-fold [7] |
7-Bromo-quinoline | 0.15 µM | 45-fold [3] |
Dichloro-phenyl indole | 0.09 µM | >100-fold [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1